molecular formula C13H13Cl2NO B1356550 4-(2-Chlorophenoxy)benzylamine hydrochloride CAS No. 1170147-57-5

4-(2-Chlorophenoxy)benzylamine hydrochloride

Cat. No. B1356550
M. Wt: 270.15 g/mol
InChI Key: PWEYZRJAHCXATC-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)benzylamine hydrochloride is a chemical compound with the CAS Number: 1170147-57-5 . Its molecular formula is C13H13Cl2NO and it has a molecular weight of 270.16 . It is typically stored at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

4-(2-Chlorophenoxy)benzylamine hydrochloride is a white solid . The compound is stable under normal temperatures and pressures. It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Applications in Polymer Science

Bertini et al. (1999) synthesized new monomers, including hydrochlorides like 4-(2-Chlorophenoxy)benzylamine, for copolymerization with various hydrophilic comonomers. These polymers were designed for studying the action mechanism of benzylamine oxidase, highlighting the compound's utility in creating advanced polymeric materials for biochemical applications (Bertini et al., 1999).

In Analytical Chemistry

In the field of analytical chemistry, Flanagan and Ruprah (1989) developed an assay for chlorophenoxy herbicides and benzonitrile herbicides, which could include derivatives of 4-(2-Chlorophenoxy)benzylamine. This research demonstrates the compound's relevance in developing methods for detecting and analyzing chemical substances in various biological specimens (Flanagan & Ruprah, 1989).

Environmental Science and Oxidative Degradation

Bokare and Choi (2010) investigated the oxidative degradation of organic compounds in water, using substances like 4-chlorophenol, which are structurally related to 4-(2-Chlorophenoxy)benzylamine. This study is significant for understanding the environmental impact and treatment methods for compounds similar to 4-(2-Chlorophenoxy)benzylamine (Bokare & Choi, 2010).

Catalysis and Synthetic Chemistry

In synthetic chemistry, Bender and Widenhoefer (2005) explored the use of benzylamines, like 4-(2-Chlorophenoxy)benzylamine, in catalytic processes, specifically in the hydroamination of unactivated olefins. This research is crucial for advancing synthetic methodologies involving benzylamine derivatives (Bender & Widenhoefer, 2005).

Photocatalytic Oxidation

Ohkubo et al. (2006) studied the photooxygenation of benzylamine, which may include derivatives like 4-(2-Chlorophenoxy)benzylamine. This research is important for understanding photocatalytic processes and their applications in environmental and synthetic chemistry (Ohkubo et al., 2006).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The safety pictograms for this compound include the skull and crossbones . The hazard statements include H301 and H317 , indicating toxicity if swallowed and the potential to cause an allergic skin reaction, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[4-(2-chlorophenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEYZRJAHCXATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590037
Record name 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenoxy)benzylamine hydrochloride

CAS RN

1170147-57-5
Record name 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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